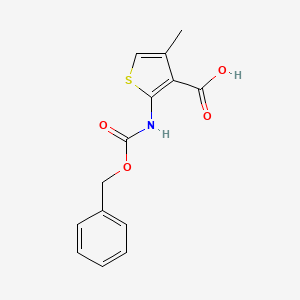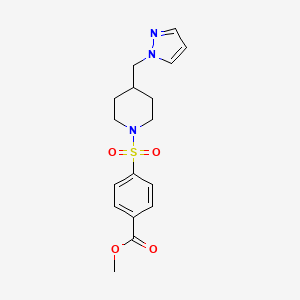![molecular formula C20H23N5O4 B2524583 2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876672-12-7](/img/structure/B2524583.png)
2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anion Hosting and Crystal Structures
Imidazole derivatives, such as those structurally characterized alongside dicarboxylic and mineral acids, exhibit significant potential in hosting anions and forming extensive hydrogen-bonded structures. These interactions are crucial for understanding molecular recognition and assembly processes in supramolecular chemistry (Nath & Baruah, 2012).
Photochromism in Dimers
The study of dimers of imidazolyl compounds has shown photochromic properties, which are essential for developing materials that change color in response to light. This property has potential applications in smart windows, data storage, and photopharmacology (Bai, Han, Wang, & Meng, 2010).
Supramolecular Chemistry and Gelators
Glycolurils and their analogues, including imidazole derivatives, find widespread application in supramolecular chemistry as building blocks. Their utility spans pharmacologically active compounds, explosives, and gelators, highlighting the versatility of imidazole frameworks in designing complex molecular systems (Kravchenko, Baranov, & Gazieva, 2018).
Anticancer Agent Synthesis
The synthesis of naphtho[2,3-d]imidazole-4,9-diones with a focus on their anticancer properties exemplifies the role of imidazole derivatives in medicinal chemistry. These compounds, particularly those with specific substituents, have shown promising antiproliferative activity against various cancer cell lines, underscoring the potential of imidazole derivatives in oncology (Liu, Zhang, Zhang, & Yan, 2018).
Molecular Sensing and Luminescence
Imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrate the potential of imidazole derivatives in luminescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, showcasing the application of imidazole-containing compounds in detecting and sensing specific chemical entities (Shi, Zhong, Guo, & Li, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-7-15(29-5)14(10-12)25-13(2)11-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)8-9-28-4/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRDWZQYFPTTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)


![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)
![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)

